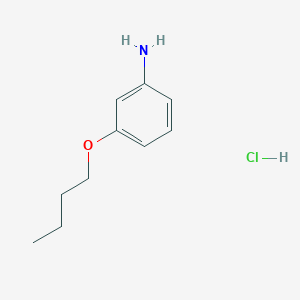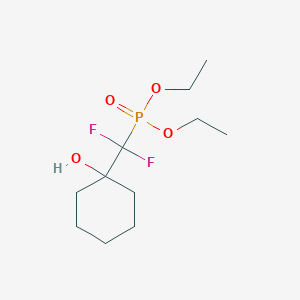
Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate is a fluorinated organophosphorus compound with the molecular formula C₁₁H₂₁F₂O₄P. This compound is notable for its unique structure, which includes a difluoromethyl group attached to a cyclohexyl ring, and a phosphonate ester group. The presence of fluorine atoms in the molecule imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate typically involves the difluoromethylation of a suitable precursor. One common method is the enantioselective Lewis base catalyzed phosphonyldifluoromethylation of allylic fluorides using a C-silyl latent pronucleophile . This reaction proceeds as a kinetic resolution to produce both the difluoromethylphosphonate products and the remaining fluorides in good yields and with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . The formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF₂H .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include difluoromethylphosphonates, phosphonic acids, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate involves its interaction with molecular targets through its difluoromethyl and phosphonate groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s fluorine atoms enhance its binding affinity and stability, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate: Similar in structure but with a trimethylsilyl group instead of a cyclohexyl ring.
Difluoro(pyridinyl)methyl)phosphonates: These compounds contain a pyridinyl ring instead of a cyclohexyl ring.
Unsymmetrical difluoromethylene bisphosphonates: These compounds have two phosphonate groups attached to a difluoromethylene group.
Uniqueness
Diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
IUPAC Name |
1-[diethoxyphosphoryl(difluoro)methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F2O4P/c1-3-16-18(15,17-4-2)11(12,13)10(14)8-6-5-7-9-10/h14H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLFDFBENNZNHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1(CCCCC1)O)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2360500.png)
![N-(4-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2360501.png)
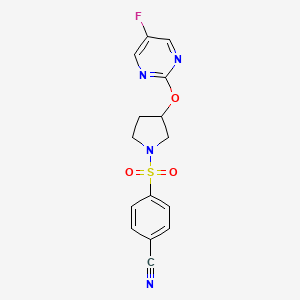
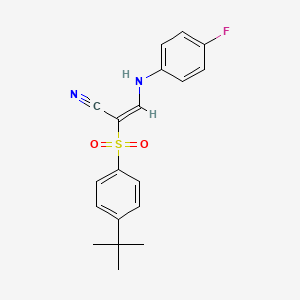
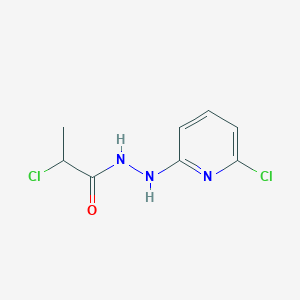


![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
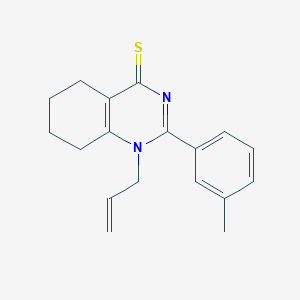
![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360518.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)
![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)
